molecular formula C14H13IN2O5 B4990341 (5E)-5-(3-iodo-4,5-dimethoxybenzylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-(3-iodo-4,5-dimethoxybenzylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B4990341
M. Wt: 416.17 g/mol
InChI Key: ZRPNXDCXAMFKKE-XBXARRHUSA-N
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Description

(5E)-5-(3-iodo-4,5-dimethoxybenzylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a benzylidene group substituted with iodine and methoxy groups, attached to a pyrimidine trione core. Such compounds are often of interest in medicinal chemistry and materials science due to their unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(3-iodo-4,5-dimethoxybenzylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the benzylidene precursor, which involves the iodination of 3,4-dimethoxybenzaldehyde.

    Condensation Reaction: The iodinated benzaldehyde is then subjected to a condensation reaction with 1-methylpyrimidine-2,4,6(1H,3H,5H)-trione under basic conditions to form the desired product.

    Reaction Conditions: Common reagents used in this synthesis include iodine, methanol, and a base such as sodium hydroxide. The reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(3-iodo-4,5-dimethoxybenzylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or organometallic reagents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Materials Science: Potential use in the development of organic semiconductors or photovoltaic materials.

Biology

    Biological Activity: Potential as an antimicrobial or anticancer agent due to its unique structural features.

Medicine

    Drug Development: Exploration as a lead compound for the development of new therapeutic agents.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (5E)-5-(3-iodo-4,5-dimethoxybenzylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The benzylidene group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The iodine atom can also play a role in enhancing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(3-bromo-4,5-dimethoxybenzylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

  • Iodine Substitution : The presence of the iodine atom in (5E)-5-(3-iodo-4,5-dimethoxybenzylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione makes it more reactive compared to its bromo or chloro counterparts.
  • Biological Activity : The unique substitution pattern may result in distinct biological activities, making it a valuable compound for further research.

Properties

IUPAC Name

(5E)-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IN2O5/c1-17-13(19)8(12(18)16-14(17)20)4-7-5-9(15)11(22-3)10(6-7)21-2/h4-6H,1-3H3,(H,16,18,20)/b8-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPNXDCXAMFKKE-XBXARRHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C(=C2)I)OC)OC)C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC(=C(C(=C2)I)OC)OC)/C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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